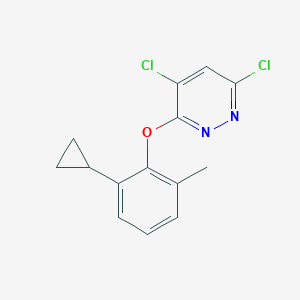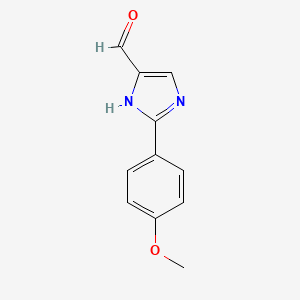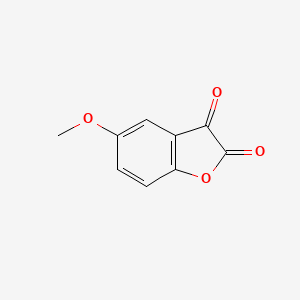![molecular formula C9H8N2O2 B13681712 Methyl pyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13681712.png)
Methyl pyrrolo[1,2-a]pyrazine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl pyrrolo[1,2-a]pyrazine-6-carboxylate is a nitrogen-containing heterocyclic compound that includes a pyrrole ring fused to a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Méthodes De Préparation
The preparation of methyl pyrrolo[1,2-a]pyrazine-6-carboxylate typically involves a multi-step synthetic route. One common method includes the following steps :
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature, resulting in the formation of 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to produce N-propargylenaminones.
Intramolecular cyclization: The final step involves intramolecular cyclization, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), to yield the desired this compound.
Analyse Des Réactions Chimiques
Methyl pyrrolo[1,2-a]pyrazine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, often using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Cyclization: Intramolecular cyclization reactions can be catalyzed by bases such as cesium carbonate (Cs₂CO₃) in solvents like DMSO.
Applications De Recherche Scientifique
Methyl pyrrolo[1,2-a]pyrazine-6-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Mécanisme D'action
The exact mechanism of action of methyl pyrrolo[1,2-a]pyrazine-6-carboxylate is not fully understood. it is known to interact with various molecular targets and pathways. For instance, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling and regulation . Additionally, its antimicrobial and antiviral activities are believed to result from its ability to interfere with the replication and survival of pathogens .
Comparaison Avec Des Composés Similaires
Methyl pyrrolo[1,2-a]pyrazine-6-carboxylate can be compared with other similar compounds, such as:
5H-pyrrolo[2,3-b]pyrazine derivatives: These compounds exhibit more activity on kinase inhibition compared to pyrrolo[1,2-a]pyrazine derivatives.
Pyrrolopyrazine derivatives with two or three nitrogen atoms: These compounds show various biological activities, including antibacterial, antifungal, and antiviral properties.
Propriétés
Formule moléculaire |
C9H8N2O2 |
|---|---|
Poids moléculaire |
176.17 g/mol |
Nom IUPAC |
methyl pyrrolo[1,2-a]pyrazine-6-carboxylate |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)8-3-2-7-6-10-4-5-11(7)8/h2-6H,1H3 |
Clé InChI |
PZUHMPPQQJDIGI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C2N1C=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(R)-1-[(1,4-Dioxan-2-yl)methyl]-1H-pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B13681685.png)




![7-(Phenylmethoxymethyl)-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B13681698.png)



